molecular formula C7H9F3N4O B11724877 (Z)-N'-hydroxy-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide

(Z)-N'-hydroxy-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide

Cat. No.: B11724877
M. Wt: 222.17 g/mol
InChI Key: VHUCUWOMIIRBOO-UHFFFAOYSA-N
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Description

(Z)-N'-hydroxy-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide (CAS: 1006354-87-5) is a pyrazole-containing amidine derivative characterized by a 5-methyl and 3-trifluoromethyl-substituted pyrazole core linked to an ethanimidamide chain. Its commercial availability (e.g., Santa Cruz Biotechnology, sc-334539) and structural complexity make it a candidate for research in medicinal chemistry and agrochemical development . This article focuses on its comparison with structurally related compounds, emphasizing substituent effects, physicochemical properties, and commercial status.

Properties

Molecular Formula

C7H9F3N4O

Molecular Weight

222.17 g/mol

IUPAC Name

N'-hydroxy-2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethanimidamide

InChI

InChI=1S/C7H9F3N4O/c1-4-2-5(7(8,9)10)12-14(4)3-6(11)13-15/h2,15H,3H2,1H3,(H2,11,13)

InChI Key

VHUCUWOMIIRBOO-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=NN1C/C(=N\O)/N)C(F)(F)F

Canonical SMILES

CC1=CC(=NN1CC(=NO)N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-hydroxy-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound involve scaling up the aforementioned synthetic routes. The key challenges include maintaining regioselectivity and yield during the lithiation and electrophilic trapping steps. Continuous flow reactors are often employed to ensure consistent reaction conditions and high yields .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxylamine moiety.

    Reduction: Reduction reactions can target the imidamide group, converting it to the corresponding amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

    Oxidation: Oxidation of the hydroxylamine moiety can yield nitroso derivatives.

    Reduction: Reduction of the imidamide group results in the formation of primary amines.

    Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N’-hydroxy-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group enhances the stability and bioavailability of these molecules .

Biology

In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. The trifluoromethyl group is known to enhance binding affinity and specificity .

Medicine

In medicine, (Z)-N’-hydroxy-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide is investigated for its potential as an anti-inflammatory and anticancer agent. Its ability to inhibit specific enzymes makes it a promising candidate for drug development .

Industry

In the industrial sector, this compound is used in the development of agrochemicals. Its stability and bioactivity make it suitable for use in pesticides and herbicides .

Mechanism of Action

The mechanism of action of (Z)-N’-hydroxy-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide involves the inhibition of specific enzymes. The trifluoromethyl group enhances the binding affinity of the compound to the active site of the enzyme, leading to inhibition. This inhibition can disrupt various biological pathways, resulting in the desired therapeutic or pesticidal effects .

Comparison with Similar Compounds

Table 1: Structural Features of (Z)-N'-hydroxy-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide and Analogs

Compound Name Pyrazole Substituents Chain Type Molecular Formula CAS Number Commercial Status Reference
This compound 5-methyl, 3-trifluoromethyl Ethanimidamide C₈H₁₀F₃N₅O* 1006354-87-5 Available ($200/100 mg)
(1Z)-N'-hydroxy-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide 3-methyl, 5-trifluoromethyl Propanimidamide C₉H₁₂F₃N₅O 1006334-31-1 Discontinued
N'-hydroxy-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide 5-methyl, 3-trifluoromethyl Propanimidamide C₉H₁₃F₃N₄O 1006352-70-0 Discontinued
N'-hydroxy-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanimidamide 5-methyl, 3-trifluoromethyl Butanimidamide C₁₀H₁₅F₃N₄O 265314-19-0 Unknown

Key Observations :

  • Substituent Position : The target compound’s 5-methyl and 3-trifluoromethyl groups differ from analogs like the propanimidamide derivative in , which reverses substituent positions (3-methyl, 5-trifluoromethyl). This positional isomerism may alter electronic properties and steric interactions .
  • Chain Length: Ethanimidamide (2-carbon chain) vs. Longer chains may enhance membrane permeability but reduce solubility .

Physicochemical Properties and Purity

Table 2: Physicochemical and Commercial Data

Compound (CAS) Purity Molecular Weight (g/mol) Availability Price (Santa Cruz) Reference
1006354-87-5 (Target) 95% ~265.2* Available (1g, 100mg, etc.) $200/100 mg
1006334-31-1 (Propanimidamide) N/A ~279.2 Discontinued N/A
1006352-70-0 (Propanimidamide) 95% 268.2 Discontinued N/A

*Calculated based on inferred formula C₈H₁₀F₃N₅O.

Key Observations :

  • Purity : Most analogs (e.g., ) are listed at 95% purity, suggesting standardized synthesis protocols .

Commercial and Research Relevance

  • Availability: The target compound remains available through suppliers like Santa Cruz Biotechnology and CymitQuimica, whereas analogs such as the propanimidamide derivatives are discontinued, possibly due to lower demand or synthesis complexity .
  • Theoretical Studies : highlights DFT studies on a related amidine compound, suggesting computational methods could predict reactivity and stability for the target compound and its analogs .

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